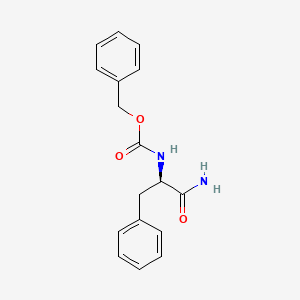

(R)-Benzyl-(1-Amino-1-oxo-3-phenylpropan-2-yl)carbamate

Übersicht

Beschreibung

®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a benzyl group, an amino group, and a phenylpropanoyl moiety, making it a versatile intermediate in various synthetic pathways.

Wissenschaftliche Forschungsanwendungen

®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as the tetrapeptide h-tyr-d-arg-phe-gly-nh2, interact with μ-opioid receptors . These receptors are largely distributed in the cell membranes of many cells, including tumor cells .

Mode of Action

The tetrapeptide h-tyr-d-arg-phe-gly-nh2, which has a similar structure, is known to interact with μ-opioid receptors and cause their subsequent desensitization . This interaction is presumed to be similar for Z-D-PHE-NH2.

Biochemical Pathways

It is known that similar compounds, such as the tetrapeptide h-tyr-d-arg-phe-gly-nh2, have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Pharmacokinetics

A similar compound, the tetrapeptide h-tyr-d-arg-phe-gly-nh2, has been studied in healthy volunteers, and it was found to have a plasma clearance of 123 ± 18 ml/min and a half-life of 20 ± 04 h .

Result of Action

Similar compounds, such as the tetrapeptide h-tyr-d-arg-phe-gly-nh2, have been shown to have potent analgesic activity and selective action on μ-opioid receptors .

Action Environment

It is known that the biological activity of similar compounds can be influenced by factors such as ph and temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with ®-1-amino-3-phenylpropan-2-one. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: The enantiomer of the compound, which may have different biological activities and properties.

Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: The racemic mixture of the compound, which contains both ® and (S) enantiomers.

Uniqueness

®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This specificity can lead to higher efficacy and selectivity in its applications, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, with the CAS number 5241-56-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is CHNO, and it exhibits a molecular weight of 298.342 g/mol. This compound is being explored for various pharmacological applications, particularly in the context of viral infections and enzyme inhibition.

Structure and Properties

The structure of (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate features a carbamate group that contributes to its biological activity. The presence of the benzyl and phenyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 5241-56-5 |

| Molecular Formula | CHNO |

| Molecular Weight | 298.342 g/mol |

| PubChem CID | 68077307 |

Antiviral Activity

Recent studies have indicated that compounds similar to (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate exhibit antiviral properties, particularly against SARS-CoV and related coronaviruses. Research has shown that certain derivatives can effectively inhibit the activity of viral proteases, which are critical for viral replication.

In a study focused on α-ketoamides, which share structural similarities with this compound, it was found that they acted as broad-spectrum inhibitors against coronaviruses, with IC values ranging from 1.95 μM to higher concentrations depending on the specific compound tested .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of cholinergic enzymes. Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's .

Study on SARS-CoV Inhibition

In silico studies have been conducted to evaluate the binding affinity of (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate and its analogs against SARS-CoV nonstructural proteins. The docking simulations revealed that specific interactions at the active site could lead to substantial inhibition of viral replication mechanisms .

Pharmacological Screening

A pharmacophore model was generated based on structural features essential for binding to target enzymes. Compounds structurally related to (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate were screened for their ability to interact with AChE, showing promising results in terms of binding affinity and inhibitory activity .

Eigenschaften

IUPAC Name |

benzyl N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBOFAIEPRHUSR-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737940 | |

| Record name | Nalpha-[(Benzyloxy)carbonyl]-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5241-56-5 | |

| Record name | Nalpha-[(Benzyloxy)carbonyl]-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.